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Cat. No.: B605766

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5153 is a potent, orally bioavailable, and selective bivalent inhibitor of the Bromodomain
and Extra-Terminal (BET) family of proteins, with a particular affinity for Bromodomain-
containing protein 4 (BRD4).[1][2] Developed by AstraZeneca, its unique bivalent binding
mechanism allows it to simultaneously engage with both bromodomains (BD1 and BD2) of the
BRD4 protein, leading to enhanced potency and antitumor activity compared to monovalent
BET inhibitors.[3] This technical guide provides an in-depth look at the chemical properties,
synthesis, mechanism of action, and key experimental data related to AZD5153.

Chemical Structure and Properties

AZD5153 is a complex heterocyclic molecule. Its structure is formally named (3R)-4-[2-[4-[1-(3-
methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-
piperazinone.[4][5]
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Property Value

Chemical Formula C25H33N703[4][5]
Molecular Weight 479.6 g/mol [5]

CAS Number 1869912-39-9[5]
Appearance White to off-white solid

COC1=NN=C2N1N=C(N3CCC(C4=CC=C(OCC
SMILES N5--INVALID-LINK--
C(N(C)CC5)=0)C=C4)CC3)C=C2[5]

InChl Key RSMYFSPOTCDHHJ-GOSISDBHSA-NI5]

Synthesis of AZD5153

The detailed experimental protocol for the synthesis of AZD5153 has been described by
Bradbury et al. in the Journal of Medicinal Chemistry (2016).[6] While the full, step-by-step
procedure is proprietary and contained within the cited publication, the synthesis logically
involves the preparation of three key fragments followed by their sequential coupling:

e The Triazolopyridazine Core: Synthesis of the 3-methoxy-[1][2][4]triazolo[4,3-b]pyridazine
moiety.

e The Piperidinyl-Phenoxy Linker: Preparation of the central piperidinyl-phenoxy scaffold.
o The Chiral Piperazinone Moiety: Synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment.

The overall strategy involves coupling these key intermediates to assemble the final AZD5153
molecule. The final step would likely be the ether linkage formation between the phenoxy group

and the ethyl-piperazinone side chain.

Mechanism of Action and Signaling Pathway

AZD5153 exerts its anticancer effects by disrupting the epigenetic regulation of gene
transcription. As a BET inhibitor, it competitively binds to the acetylated lysine recognition
motifs within the bromodomains of BRD4.[1] This prevents BRD4 from binding to acetylated
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histones on chromatin, thereby inhibiting the transcription of key oncogenes and growth-
promoting genes, such as c-MYC.[6][7] The disruption of these transcriptional programs leads
to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective
anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and
insulinotropic activities - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. mdpi.com [mdpi.com]

o 3. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and
Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-
b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-
yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT
Inhibitor - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. researchgate.net [researchgate.net]
e 7. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [AZD5153: A Technical Overview of its Chemical
Structure, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605766#azd5153-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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